Reactive Orange 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

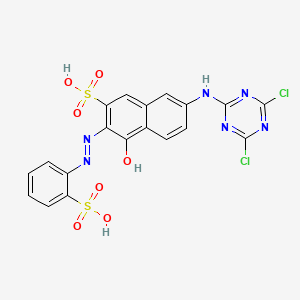

Structure

3D Structure

Properties

IUPAC Name |

7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N6O7S2/c20-17-23-18(21)25-19(24-17)22-10-5-6-11-9(7-10)8-14(36(32,33)34)15(16(11)28)27-26-12-3-1-2-4-13(12)35(29,30)31/h1-8,28H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAHDGWGMUDBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064399 | |

| Record name | 2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6522-74-3 | |

| Record name | Reactive Brilliant Orange X-GN | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6522-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenesulfonic acid, 7-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-(2-sulfophenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006522743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Reactive Orange 1?

An In-Depth Technical Guide to the Chemical Properties of C.I. Reactive Orange 1

Introduction

C.I. This compound (CAS No. 6522-74-3) is a prominent member of the reactive azo dye class, widely utilized in the textile industry for coloration of cellulosic fibers.[1] Its significance stems from its ability to form direct, covalent bonds with the substrate, resulting in excellent color fastness and durability.[2] This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing a detailed examination of the core chemical properties, reactivity, stability, and analytical methodologies pertaining to this compound. Understanding these characteristics is paramount for optimizing its application, predicting its behavior in various chemical environments, and assessing its potential interactions in broader biochemical or toxicological contexts.

Core Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound classified as a monochlorotriazine (MCT) reactive azo dye.[3] The chromophore is based on a single azo linkage (-N=N-), which is responsible for its characteristic orange color.[1] The molecule's key feature is the dichlorotriazinyl reactive group, which enables its covalent fixation to substrates.[3][4]

The manufacturing process involves the diazotization of 2-Aminobenzenesulfonic acid, which is then coupled with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid.[3] The resulting monoazo dye intermediate is subsequently condensed with 2,4,6-Trichloro-1,3,5-triazine to yield the final this compound molecule.[3]

Table 1: Core Chemical and Physical Properties of C.I. This compound

| Property | Value | Reference |

| CAS Number | 6522-74-3 | [3] |

| C.I. Name | C.I. This compound, C.I. 17907 | [3] |

| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [3] |

| Molecular Weight | 615.34 g/mol | [3] |

| Chemical Class | Single Azo Dye; Monochlorotriazine (MCT) | [3] |

| Physical Form | Yellow-light red to orange powder | [3][4] |

| Solubility in Water | ~100 g/L (at 50 °C) | [3][5] |

| pH (1% Solution) | 6.0 - 7.0 | [6] |

Spectroscopic and Solution Characteristics

The color and electronic properties of this compound are defined by its molecular structure, specifically the extended π-electron system of the azo-linked aromatic rings. This conjugated system is responsible for the dye's absorption of light in the visible spectrum.[7]

-

UV-Visible Absorption: As a bright orange dye, this compound exhibits strong absorption in the blue-green region of the visible spectrum. Studies on similar reactive orange azo dyes show a maximum absorption peak (λmax) around 492 nm .[2] The molecule also displays absorption in the UV range due to electronic transitions within its aromatic (benzenoid and naphthalenic) structures.[2][7]

-

Behavior in Strong Acids: When exposed to concentrated sulfuric acid, the dye's solution appears red, which turns to red-orange upon dilution.[3] In concentrated nitric acid, the solution is orange and does not change color when diluted.[3] These color changes are indicative of protonation events on the azo group or other functional groups, which alter the electronic state of the chromophore.

-

Behavior in Alkaline Solution: An aqueous solution of this compound is orange.[3] The addition of sodium hydroxide causes the color to deepen to a dark red, a common characteristic of azo dyes containing hydroxyl groups, which can be deprotonated under alkaline conditions.[3][5]

The Chemistry of Reactivity: Mechanism of Action

The defining characteristic of a reactive dye is its ability to form a stable, covalent bond with the functional groups present on the substrate. For this compound, the primary target is the hydroxyl (-OH) groups of cellulose in fibers like cotton and viscose.[6]

Mechanism of Fixation on Cellulose

The reaction proceeds via a nucleophilic substitution mechanism under alkaline conditions. The alkali (e.g., sodium carbonate) is critical as it deprotonates the hydroxyl groups on the cellulose backbone, converting them into more potent nucleophilic cellulosate ions (Cell-O⁻). These ions then attack the electron-deficient carbon atom of the dichlorotriazine ring, displacing one of the chlorine atoms and forming a stable ether bond.

Causality: The choice of an alkaline medium is not arbitrary; it is essential to generate the highly nucleophilic cellulosate anion, which is required to attack the reactive group on the dye. The reaction temperature is typically maintained between 20-40 °C to provide sufficient activation energy without excessively promoting the competing hydrolysis reaction.[3][4]

Caption: Covalent fixation of this compound onto cellulose.

Competing Reaction: Hydrolysis

The primary source of inefficiency in reactive dyeing is the competing hydrolysis of the dye. Water molecules and hydroxide ions, also potent nucleophiles present in the dyebath, can attack the dichlorotriazine ring in the same manner as the cellulosate ion. This reaction replaces a chlorine atom with a hydroxyl group, forming an inactive, hydrolyzed dye. This hydrolyzed dye can no longer react with the fiber but remains in the effluent, contributing to water contamination.

Self-Validation: The success of a dyeing protocol is validated by achieving a high fixation rate, which means maximizing the reaction with the fiber while minimizing hydrolysis. Controlling pH, temperature, and reaction time is crucial to favor the dye-fiber reaction over dye-water reaction.

Caption: Competing hydrolysis reaction of this compound.

Stability and Storage

The chemical stability of this compound is a critical factor for its shelf-life and application performance.

-

pH Stability: The dye is susceptible to hydrolysis, a process accelerated by both acidic and alkaline conditions, though it is noted to be more resistant to alkaline hydrolysis than acid hydrolysis.[3][4] In acidic conditions (low pH), the glycosidic linkages in cellulose can be damaged, and the dye itself can undergo acid-catalyzed hydrolysis. In highly alkaline conditions (high pH), the rate of dye hydrolysis increases significantly, reducing the efficiency of fixation. The optimal pH for dyeing is a balance, typically between 10.5 and 11.5, which is high enough to activate the cellulose but controlled to manage the rate of dye hydrolysis.

-

Temperature Stability: Higher temperatures increase the rate of both the desired dyeing reaction and the undesired hydrolysis reaction. The recommended temperature range of 20-40°C is a compromise to achieve good reaction kinetics without excessive hydrolysis.[4]

-

Storage: For optimal stability and to prevent degradation via hydrolysis from atmospheric moisture, this compound should be stored in tightly sealed containers in a cool, dry place.[6] The typical shelf life under these conditions is stated to be 24 months.[6]

Experimental Protocols and Analysis

Protocol: Dyeing of Cotton Fabric with this compound

This protocol outlines a standard laboratory procedure for dyeing a cotton sample.

-

Preparation of Dyebath:

-

Calculate the required amount of this compound for a 2% "on weight of fiber" (owf) dyeing. For 10 grams of cotton, this is 0.2 g of dye.

-

Dissolve the dye in a small amount of deionized water.

-

Prepare the dyebath in a beaker with a liquor ratio of 20:1 (20 mL of water for every 1 g of fabric). For 10 g of cotton, this is 200 mL total volume.

-

Add the dissolved dye to the dyebath.

-

-

Dyeing Procedure:

-

Introduce the pre-wetted 10 g cotton sample into the dyebath at room temperature.

-

Add an electrolyte, such as anhydrous sodium sulfate (e.g., 60 g/L). Rationale: The salt helps to screen the negative surface charge on the cotton fiber, reducing electrostatic repulsion and promoting dye exhaustion onto the fiber surface.

-

Stir for 30 minutes to allow for dye migration and leveling.

-

Add an alkali, such as soda ash (sodium carbonate) (e.g., 20 g/L), to raise the pH to ~11. Rationale: This activates the cellulose for the covalent bonding reaction.

-

Continue dyeing at 40°C for 60 minutes with continuous stirring.

-

-

Post-Dyeing Treatment (Wash-off):

-

Remove the fabric and rinse with cold water to remove unfixed dye.

-

Perform a "soaping" wash: Launder the fabric at 90-95°C for 15 minutes with a 2 g/L solution of a non-ionic detergent. Rationale: This crucial step removes any unfixed, hydrolyzed dye from the fabric surface, ensuring high wet fastness.

-

Rinse thoroughly with hot and then cold water.

-

Dry the fabric.

-

Caption: Experimental workflow for dyeing cotton with this compound.

Safety and Handling

Conclusion

C.I. This compound is a dichlorotriazine-based monoazo dye whose utility is defined by its chemical reactivity. Its ability to form robust covalent bonds with cellulosic fibers under controlled alkaline conditions provides excellent color fastness. However, this reactivity is also the source of its primary instability through hydrolysis, a competing reaction that must be carefully managed by controlling pH, temperature, and electrolyte concentration. The detailed understanding of its chemical properties, reaction mechanisms, and stability profile provided in this guide is essential for its effective and efficient application in scientific and industrial settings.

References

-

Megha International. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

-

World Dye Variety. (2012, May 9). This compound. Retrieved January 20, 2026, from [Link]

-

Kabra, A., et al. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Textile Industries. Worldwide Journals. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2023, October 3). Reactive orange Dye with lambda max. 418nm? its details please?. Retrieved January 20, 2026, from [Link]

-

LookChem. (n.d.). Cas 6522-74-3, this compound. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Reactive Orange 16. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Dye. Retrieved January 20, 2026, from [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved January 20, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. worldwidejournals.com [worldwidejournals.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Cas 6522-74-3,this compound | lookchem [lookchem.com]

- 5. This compound CAS#: 6522-74-3 [m.chemicalbook.com]

- 6. redfin.com [redfin.com]

- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

The Synthesis of C.I. Reactive Orange 1: A Technical Guide for Chemical Researchers

This technical guide provides a comprehensive, in-depth procedure for the synthesis of C.I. Reactive Orange 1 (C.I. 17907), a dichlorotriazinyl-type monoazo reactive dye. This document is intended for an audience of researchers, scientists, and professionals in drug development and fine chemical synthesis, offering not just a methodology, but also the underlying chemical principles and rationale for the procedural steps.

Introduction and Significance

C.I. This compound is a synthetic organic dye belonging to the reactive class of colorants. These dyes are distinguished by their ability to form covalent bonds with the substrate they are applied to, typically cellulosic fibers like cotton, through a reactive group. This covalent linkage imparts exceptional wash fastness to the dyed material. The synthesis of C.I. This compound is a multi-step process that involves classic aromatic chemistry, including diazotization, azo coupling, and nucleophilic aromatic substitution. Understanding its synthesis provides valuable insights into the production of a significant class of industrial chemicals.

The molecular structure of C.I. This compound features a chromophoric azo group (-N=N-) linking two substituted naphthalene and benzene rings, and a dichlorotriazine reactive group that enables its covalent bonding to hydroxyl groups on cellulose.

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral properties of C.I. This compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | disodium;2-[[4,6-dichloro-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[(2-sulfonatophenyl)azo]naphthalene-1,7-disulfonate | |

| Synonyms | C.I. 17907, Reactive Orange X-GN | [1] |

| CAS Number | 6522-74-3 | [1] |

| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [1] |

| Molecular Weight | 615.34 g/mol | [1] |

| Appearance | Bright orange to yellow-light red powder | [1] |

| Solubility | Soluble in water (approx. 100 g/L at 50 °C) | [1] |

Overall Synthesis Workflow

The synthesis of C.I. This compound is a three-stage process. The logical flow of this synthesis is depicted in the following diagram:

Caption: Synthesis workflow for C.I. This compound.

Detailed Experimental Protocols

The following sections provide a step-by-step methodology for the synthesis of C.I. This compound, grounded in established chemical principles.

Stage 1: Diazotization of 2-Aminobenzenesulfonic Acid

The initial step is the conversion of the primary aromatic amine, 2-aminobenzenesulfonic acid, into its corresponding diazonium salt. This is a classic diazotization reaction, which requires carefully controlled low-temperature conditions to prevent the decomposition of the unstable diazonium salt.

Experimental Protocol:

-

Preparation of the Amine Slurry: In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, prepare a slurry of 0.1 mol of 2-aminobenzenesulfonic acid in 200 mL of water.

-

Acidification and Cooling: Add 25 mL of concentrated hydrochloric acid (approx. 37%) to the slurry. The mixture is then cooled to 0-5 °C using an ice-salt bath with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt formed.

-

Addition of Sodium Nitrite: Prepare a solution of 0.11 mol of sodium nitrite in 50 mL of water. This solution is added dropwise to the cold amine slurry over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

-

Completion of Reaction: After the addition of the sodium nitrite solution is complete, continue stirring the reaction mixture for an additional 30 minutes at 0-5 °C. The completion of the diazotization can be verified by testing for the absence of the primary aromatic amine using a suitable analytical method, or by a persistent blue color on starch-iodide paper, indicating a slight excess of nitrous acid.

Causality and Expertise: The use of a strong acid like HCl is essential to generate nitrous acid (HNO₂) in situ from sodium nitrite. The low temperature (0-5 °C) is critical because diazonium salts are thermally unstable and can decompose, leading to side reactions and reduced yield.

Stage 2: Azo Coupling

The electrophilic diazonium salt generated in the first stage is then reacted with the coupling component, 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma Acid). This is an electrophilic aromatic substitution reaction where the diazonium ion attacks the electron-rich naphthalene ring system of the Gamma Acid.

Experimental Protocol:

-

Preparation of the Coupling Component Solution: In a separate 2 L beaker, dissolve 0.1 mol of 7-Amino-4-hydroxynaphthalene-2-sulfonic acid in 400 mL of water. The pH of this solution is adjusted to 7.0-7.5 with a 20% w/v sodium carbonate solution to ensure the solubility of the Gamma Acid and to facilitate the coupling reaction.

-

Coupling Reaction: The freshly prepared diazonium salt solution from Stage 1 is added slowly to the Gamma Acid solution over 1-2 hours with vigorous stirring. The temperature of the reaction mixture should be maintained at 10-15 °C.

-

pH Control: Throughout the addition of the diazonium salt, the pH of the reaction mixture must be maintained between 5.5 and 6.5 by the controlled addition of a 20% w/v sodium carbonate solution. This pH range is optimal for the coupling reaction to the desired position on the Gamma Acid.

-

Completion of Coupling: After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at 10-15 °C to ensure the completion of the coupling reaction. The formation of the deep-colored monoazo dye intermediate indicates the progress of the reaction.

Causality and Expertise: The pH of the coupling medium is a critical parameter. In this case, a slightly acidic to neutral pH (5.5-6.5) is maintained. This is because the phenoxide form of the naphthol in Gamma Acid is a more powerful activating group for electrophilic substitution than the hydroxyl group, but a highly alkaline medium would lead to the decomposition of the diazonium salt. The chosen pH is a compromise to ensure a sufficient concentration of the phenoxide for coupling while maintaining the stability of the diazonium salt.

Stage 3: Condensation with Cyanuric Chloride

The final step involves the reaction of the monoazo dye intermediate with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This is a nucleophilic aromatic substitution reaction where the amino group of the monoazo dye displaces one of the chlorine atoms on the triazine ring.

Experimental Protocol:

-

Preparation of Cyanuric Chloride Suspension: In a 1 L beaker, prepare a fine suspension of 0.1 mol of cyanuric chloride in 200 mL of ice-water containing a small amount of a dispersing agent.

-

Condensation Reaction: The monoazo dye solution from Stage 2 is added to the cyanuric chloride suspension with vigorous stirring. The temperature of the reaction mixture is maintained at 0-5 °C.

-

pH Adjustment: The pH of the reaction mixture is maintained at 6.0-7.0 by the addition of a 10% w/v sodium carbonate solution. This is to neutralize the hydrochloric acid that is liberated during the condensation reaction.

-

Reaction Completion and Isolation: The reaction is stirred for 3-4 hours at 0-5 °C and pH 6.0-7.0. The completion of the reaction can be monitored by thin-layer chromatography. The final product, C.I. This compound, is then isolated from the reaction mixture by salting out with sodium chloride. The precipitated dye is collected by filtration, washed with a saturated brine solution, and dried in an oven at a temperature not exceeding 60 °C.

Causality and Expertise: The condensation reaction is carried out at a low temperature (0-5 °C) because cyanuric chloride is highly reactive, and higher temperatures can lead to the substitution of more than one chlorine atom, resulting in cross-linking and insoluble by-products. The pH is maintained near neutral to facilitate the nucleophilic attack of the amino group and to neutralize the liberated HCl, which would otherwise protonate the amino group and deactivate it for the reaction.

Self-Validating System and Trustworthiness

The protocols described above form a self-validating system. The progress and completion of each stage can be monitored through simple and reliable methods:

-

Diazotization: The disappearance of the primary aromatic amine can be monitored by thin-layer chromatography or a spot test. The presence of excess nitrous acid, indicating completion, can be tested with starch-iodide paper.

-

Azo Coupling: The formation of the intensely colored azo dye provides a clear visual indication of the reaction's progress. The endpoint can be determined by the absence of the diazonium salt, which can be tested by spotting the reaction mixture onto a filter paper and adding a drop of a fresh coupling agent solution (e.g., alkaline β-naphthol solution) to the periphery of the spot; the absence of a color change indicates the consumption of the diazonium salt.

-

Condensation: The reaction can be monitored by TLC to follow the disappearance of the monoazo dye intermediate and the formation of the final product.

By carefully controlling the parameters of temperature and pH at each stage and using these in-process checks, a researcher can ensure the reaction is proceeding as expected, leading to a reliable and reproducible synthesis of C.I. This compound.

References

- Hunger, K. (Ed.). (2003).

-

World Dye Variety. (2012, May 9). This compound. Retrieved from [Link]

- Christie, R. M. (2001). Colour Chemistry. Royal Society of Chemistry.

- Ayyangar, N. R., & Tilak, B. D. (Eds.). (1991). The Chemistry of Synthetic Dyes and Pigments. Academic Press.

- Patel, D. R., Patel, A. L., & Patel, K. C. (2016). Colorimetric study of some newly synthesized bisazo reactive dyes. Arabian Journal of Chemistry, 9(supp. 1), S161-S169.

- Taylor, J. A. (2000). Recent trends in the chemistry of reactive dyes.

Sources

Molecular structure and CAS number for Reactive Orange 1.

An In-Depth Technical Guide to C.I. Reactive Orange 1

Introduction

C.I. This compound is a prominent member of the single azo class of reactive dyes, distinguished by its dichlorotriazinyl reactive group.[1] Primarily utilized for the dyeing and printing of cellulosic fibers such as cotton and rayon, its defining characteristic is the formation of a direct, covalent bond with the substrate.[2][3] This bond imparts exceptional wash fastness, making the coloration a permanent part of the fiber.[2] This guide offers a detailed examination of this compound, from its fundamental molecular structure and synthesis to its mechanism of action, practical application protocols, and critical safety considerations, tailored for professionals in chemical research and textile science.

Section 1: Core Molecular & Chemical Identity

The identity of this compound is defined by a unique combination of a chromophoric azo group, which produces its vibrant orange color, and a reactive dichlorotriazine ring that enables its covalent bonding capability.

| Identifier | Data | Reference |

| Chemical Name | 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-2-naphthalenesulfonate | |

| C.I. Name | C.I. This compound, C.I. 17907 | [1] |

| CAS Number | 6522-74-3 | [1][3][4] |

| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [1] |

| Molecular Weight | 615.34 g/mol | [1] |

| Appearance | Bright orange to yellow-light red powder | [1][4] |

| Solubility | Soluble in water; approximately 100 g/L at 50°C | [1][4][5] |

The molecule's structure consists of three key moieties:

-

The Chromophore: An azo group (-N=N-) linking a substituted benzene sulfonic acid with a substituted naphthalene sulfonic acid. This extended system of conjugated double bonds is responsible for absorbing light in the visible spectrum, producing the characteristic orange hue.

-

The Reactive Group: A 2,4-dichloro-1,3,5-triazine ring. The two chlorine atoms are the active sites, susceptible to nucleophilic substitution by the hydroxyl groups of cellulosic fibers.

-

Solubilizing Groups: Two sulfonate (-SO₃⁻) groups are present. These anionic groups are crucial for ensuring the dye's high solubility in water, a prerequisite for its application in aqueous dye baths.

Section 2: Synthesis and Mechanism of Action

Manufacturing Process

The synthesis of this compound is a well-established multi-step process rooted in classical azo dye chemistry. The process involves three primary stages: diazotization, azo coupling, and condensation.[1]

Step 1: Diazotization 2-Aminobenzenesulfonic acid is treated with a solution of sodium nitrite in the presence of hydrochloric acid at a low temperature (0-5°C). This reaction converts the primary amino group into a highly reactive diazonium salt.

Step 2: Azo Coupling The resulting diazonium salt is then reacted with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma Acid). The diazonium salt acts as an electrophile, attacking the electron-rich naphthalene ring to form the stable azo bond, creating the core chromophore of the dye.

Step 3: Condensation Finally, the intermediate azo compound is condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This reaction involves the nucleophilic attack of the amino group on the naphthalene ring onto one of the electrophilic carbon atoms of the triazine ring, displacing a chlorine atom and attaching the reactive group to the chromophore.

Covalent Bonding Mechanism

The efficacy of this compound hinges on its ability to form a covalent ether bond with the hydroxyl groups of cellulose under alkaline conditions. This fixation reaction is a nucleophilic substitution.

The process is typically activated by adding an alkali, such as sodium carbonate (soda ash), to the dye bath. This raises the pH, causing the hydroxyl groups on the cellulose polymer to deprotonate, forming highly nucleophilic cellulosate ions (Cell-O⁻). These ions then attack one of the electron-deficient carbon atoms on the dichlorotriazine ring of the dye molecule, displacing a chloride ion and forming a stable ether linkage. This reaction permanently fixes the dye to the fiber.

A critical competing reaction is the hydrolysis of the dye, where the triazine ring reacts with hydroxide ions in the water instead of the fiber. This deactivates the dye, reducing the efficiency of the dyeing process. Controlling temperature and pH is therefore essential to maximize fixation and minimize hydrolysis.

Section 3: Application Protocol: Exhaust Dyeing of Cellulosic Fibers

This protocol describes a standard laboratory procedure for dyeing a woven cotton fabric sample using an exhaust method, where the substrate is gradually saturated with the dye from a heated bath.

Materials and Equipment:

-

C.I. This compound powder

-

Scoured and bleached woven cotton fabric (e.g., 5 grams)

-

Anhydrous sodium sulfate (Glauber's salt)

-

Sodium carbonate (soda ash)

-

Laboratory-scale dyeing machine or a temperature-controlled beaker with a stirrer

-

Distilled water

-

pH meter

Protocol:

-

Preparation of Solutions:

-

Dye Stock Solution (1% w/v): Accurately weigh 1.0 g of this compound powder and dissolve it in a small amount of distilled water, then bring the final volume to 100 mL in a volumetric flask. Rationale: A stock solution allows for accurate dosing of the dye.

-

Sodium Sulfate Solution (10% w/v): Dissolve 10 g of anhydrous sodium sulfate in water to a final volume of 100 mL. Rationale: Sodium sulfate acts as an electrolyte to promote the exhaustion of the dye from the solution onto the fiber surface by reducing the negative charge repulsion between the anionic dye and the fiber.

-

Sodium Carbonate Solution (10% w/v): Dissolve 10 g of sodium carbonate in water to a final volume of 100 mL. Rationale: Sodium carbonate is the fixing agent; it raises the pH to the alkaline level required to activate the cellulose for covalent bonding.

-

-

Dye Bath Setup:

-

Set the liquor-to-goods ratio (L:R) to 20:1. For a 5 g fabric sample, the total volume of the dye bath will be 100 mL.

-

Calculate the required amount of dye for a 2% depth of shade (on weight of fiber, owf):

-

Dye (g) = 5 g fabric × 0.02 = 0.1 g

-

Volume of Stock Solution = (0.1 g / 1 g) × 100 mL = 10 mL

-

-

Calculate the required amount of sodium sulfate (e.g., 50 g/L):

-

Volume of Salt Solution = (50 g/L × 0.1 L) / 0.1 g/mL = 50 mL

-

-

Calculate the required amount of sodium carbonate (e.g., 20 g/L):

-

Volume of Soda Ash Solution = (20 g/L × 0.1 L) / 0.1 g/mL = 20 mL

-

-

To the dyeing vessel, add the required volume of dye stock solution (10 mL) and the remaining water to make up the volume before adding chemicals (100 mL total - 10 mL dye - 50 mL salt - 20 mL soda ash = 20 mL water).

-

-

Dyeing Procedure:

-

Introduce the cotton fabric into the dye bath containing only the dye and water.

-

Start agitation and raise the temperature to 40°C. Run for 10 minutes.

-

Add the calculated volume of sodium sulfate solution (50 mL) to the bath. Run for 30 minutes. Rationale: The salt is added before the alkali to ensure the dye is evenly adsorbed onto the fiber surface before fixation begins.

-

Add the calculated volume of sodium carbonate solution (20 mL). This initiates the fixation reaction.

-

Continue the dyeing process at 40°C for 60 minutes.

-

-

Washing and Rinsing (Soaping):

-

After dyeing, drop the dye bath and rinse the fabric with cold water.

-

Perform a "soaping" wash at 95°C for 10 minutes in a fresh bath containing a non-ionic detergent (e.g., 2 g/L). Rationale: Soaping at a high temperature is crucial to remove any unfixed, hydrolyzed dye from the fabric surface. This ensures maximum wash fastness and prevents color bleeding.

-

Rinse the fabric thoroughly with hot water, followed by cold water, until the rinse water is clear.

-

Squeeze the fabric and allow it to air dry.

-

Section 4: Safety, Handling, and Stability

Hazard Identification and PPE

Reactive dyes, including this compound, are known sensitizers.[6]

-

Inhalation: Dust inhalation may cause respiratory sensitization and allergic reactions in predisposed individuals.[6][7]

-

Skin Contact: May cause skin irritation and sensitization.[6][7]

-

Eye Contact: Can cause eye irritation.[6]

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a NIOSH-approved particulate respirator when handling the powder to avoid dust formation.[8]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[8][9]

-

Eye Protection: Use safety glasses with side shields or chemical goggles.[7]

-

General Hygiene: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

Storage and Stability

-

Storage: this compound should be stored in a cool, dry, well-ventilated place in tightly closed containers to prevent moisture absorption.[2][9] Moisture can lead to premature hydrolysis of the reactive group, reducing the dye's efficacy.

-

Chemical Stability: The dye is susceptible to hydrolysis, a reaction with water that deactivates the dichlorotriazinyl group. This process is accelerated by alkaline conditions and high temperatures. While it is relatively stable in a neutral aqueous solution, it is not resistant to acid hydrolysis.[1][4] In concentrated sulfuric acid, it appears red, and in nitric acid, it is orange.[1][4][5]

Conclusion

C.I. This compound is a cornerstone of reactive dye technology for cellulosic fibers. Its technical value is derived from the predictable chemistry of its dichlorotriazinyl group, which allows for the creation of a permanent, covalent bond with the substrate, resulting in excellent color fastness. For the research and development professional, a thorough understanding of its synthesis, fixation mechanism, and sensitivity to application parameters like pH and temperature is paramount. Mastery of these principles, combined with stringent adherence to safety protocols to mitigate its sensitizing properties, enables the effective and reliable application of this vibrant and durable colorant.

References

-

Megha International. (n.d.). This compound - Affordable Price for High-Quality Textile Dye. Retrieved from [Link]

-

World dye variety. (2012, May 9). This compound. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

Space International. (n.d.). MATERIAL SAFETY DATA SHEET - REACTIVE ORANGE ME2RL 150%. Retrieved from [Link]

-

World dye variety. (2012, May 10). Reactive Orange 72:1. Retrieved from [Link]

-

Dylon. (2006, July 11). MATERIAL SAFETY DATA SHEET - Dylon Cold Water Dyes. Retrieved from [Link]

-

Thaker, T. H., et al. (2023, April). STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS. International Journal of Biology, Pharmacy and Allied Sciences, 12(4), 1656-1665. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Reactive Orange 16. Retrieved from [Link]

- Google Patents. (n.d.). CN102898868A - Reactive orange dye and preparation method thereof.

- Google Patents. (n.d.). CN105860580A - Preparation method of orange reactive dye.

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound - Affordable Price for High-Quality Textile Dye [meghadyes.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 6522-74-3 [chemicalbook.com]

- 5. This compound CAS#: 6522-74-3 [m.chemicalbook.com]

- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. spaceint.com [spaceint.com]

- 9. chemicalbook.com [chemicalbook.com]

Solubility Profile of C.I. Reactive Orange 1 in Organic Solvents: A Theoretical and Methodological Analysis

An In-depth Technical Guide

Abstract

C.I. Reactive Orange 1 is a monochlorotriazine (MCT) reactive azo dye primarily engineered for high solubility and reactivity in aqueous media for coloring cellulosic fibers.[1] Its industrial application is almost exclusively in water-based processes.[2] However, for researchers, analytical scientists, and professionals in niche applications, understanding its solubility characteristics in non-aqueous, organic solvents is critical for method development, purification, and exploring novel applications. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, predicts its behavior in various organic solvent classes, and furnishes a detailed, self-validating experimental protocol for its empirical determination.

Molecular Architecture and Physicochemical Properties of this compound

To comprehend the solubility of a compound, one must first analyze its molecular structure. This compound (CAS No: 6522-74-3) is a moderately sized anionic molecule with a complex structure.[3][4]

-

Molecular Formula: C₁₉H₁₀Cl₂N₆Na₂O₇S₂[3]

-

Key Structural Features:

-

Azo Chromophore (-N=N-): The core of its color, forming a conjugated system with the naphthalene and benzene rings.[5]

-

Sulfonic Acid Groups (-SO₃⁻Na⁺): Two sodium sulfonate groups are present. These are ionic and are the primary drivers of the dye's high water solubility.[5][6]

-

Dichlorotriazine Ring: This is the reactive moiety that forms covalent bonds with hydroxyl groups on fibers like cotton under alkaline conditions.[3]

-

Hydroxyl Group (-OH): A hydroxyl group on the naphthalene ring contributes to the molecule's polarity and potential for hydrogen bonding.[5]

-

The presence of two highly polar, ionic sodium sulfonate groups makes this compound an archetypal water-soluble dye.[1][5][6] Its solubility in water is reported to be 100 g/L at 50°C, which is exceptionally high.[2][3][4][7] This inherent hydrophilicity dictates its limited solubility in most organic solvents.

Theoretical Principles and Predicted Solubility

The fundamental principle of solubility is "like dissolves like."[5] This means that polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. Based on the highly polar and ionic nature of this compound, we can predict its solubility across different classes of organic solvents.

Nonpolar Solvents

-

Examples: Hexane, Toluene, Carbon Tetrachloride

-

Analysis: These solvents lack any significant dipole moment. The strong ion-dipole and hydrogen bonding interactions that keep this compound dissolved in water cannot be replaced by the weak van der Waals forces offered by nonpolar solvents. The energy required to break the dye's crystal lattice or solvate it from water would be far too high.

-

Predicted Solubility: Insoluble.

Polar Aprotic Solvents

-

Examples: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone

-

Analysis: These solvents possess significant dipole moments but lack acidic protons for hydrogen bond donation. Highly polar solvents like DMSO and DMF are powerful solvents capable of dissolving a wide range of substances, including some ionic salts. They can solvate the sodium cations and interact with the polar groups of the dye molecule. While solubility is not expected to rival that in water, some degree of dissolution is plausible. Acetone, being less polar than DMSO or DMF, is expected to be a poorer solvent.[8]

-

Predicted Solubility:

-

DMSO & DMF: Low to Moderate

-

Acetone: Very Low

-

Polar Protic Solvents

-

Examples: Methanol, Ethanol, Isopropanol

-

Analysis: These solvents have O-H bonds and can both donate and accept hydrogen bonds, in addition to having a dipole moment. They are more chemically similar to water than any other class. However, their lower dielectric constants compared to water make them less effective at solvating and stabilizing the dissociated sodium and sulfonate ions. Therefore, solubility is expected to be significantly lower than in water but potentially higher than in less polar solvents.

-

Predicted Solubility: Low.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Insoluble | Lack of polarity and inability to solvate ionic groups. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Low to Moderate | High polarity can solvate ions to some extent. |

| Dimethylformamide (DMF) | Low to Moderate | High polarity can solvate ions to some extent. | |

| Acetone | Very Low | Moderate polarity is insufficient for significant solvation of ionic groups. | |

| Polar Protic | Methanol, Ethanol | Low | Can form hydrogen bonds but have lower dielectric constants than water, reducing their ability to solvate ions. |

Experimental Workflow for Solubility Determination

Given the lack of published quantitative data, an empirical determination is necessary. The most reliable and accessible method for determining the concentration of a colored dye in a solution is UV-Visible Spectrophotometry.[8][9] The following protocol provides a self-validating system for accurately measuring the solubility of this compound.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining dye solubility via spectrophotometry.

Step-by-Step Protocol

Objective: To determine the saturation solubility of this compound in a target organic solvent at a specified temperature.

Materials:

-

This compound powder

-

Target organic solvents (e.g., DMSO, Ethanol)

-

Deionized water

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis Spectrophotometer and cuvettes

Part A: Preparation of Calibration Curve (in Water)

-

Rationale: A calibration curve is essential to relate absorbance to concentration, as dictated by the Beer-Lambert Law. Water is used as the solvent because the dye is highly soluble and stable in it, ensuring accurate stock solution preparation.

-

Procedure:

-

Accurately weigh ~100 mg of this compound and dissolve it in a 100 mL volumetric flask with deionized water to create a 1 g/L stock solution.

-

Perform a series of serial dilutions to prepare at least five standard solutions of known concentrations (e.g., 1 mg/L, 5 mg/L, 10 mg/L, 15 mg/L, 20 mg/L).

-

Determine the wavelength of maximum absorbance (λ_max) for this compound by scanning one of the standards.

-

Measure the absorbance of each standard solution at λ_max.

-

Plot Absorbance vs. Concentration (mg/L). The resulting linear plot is your calibration curve. Calculate the equation of the line (y = mx + c).

-

Part B: Saturation and Measurement

-

Rationale: To measure saturation solubility, a solution must be in equilibrium with excess, undissolved solute. This ensures the solvent has dissolved the maximum amount of solute possible under the given conditions.

-

Procedure:

-

Add an excess amount of this compound powder (e.g., 20-30 mg) to a sealed vial containing a known volume (e.g., 10 mL) of the target organic solvent. Creating a slurry is essential.

-

Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Remove the vial and separate the undissolved solid from the saturated solution. This can be done by:

-

Centrifuging the vial at high speed and carefully collecting the supernatant.

-

Filtering the solution through a solvent-compatible syringe filter.

-

-

Carefully pipette a small, known volume of the clear, saturated supernatant (e.g., 100 µL).

-

Crucial Step: Dilute this aliquot with a known, larger volume of deionized water (e.g., dilute to 10 mL in a volumetric flask). The rationale is twofold: a) it ensures the final concentration is within the range of your aqueous calibration curve, and b) it mitigates any solvatochromic effects (color shifts due to the solvent) that would interfere with the absorbance reading.

-

Measure the absorbance of this final diluted solution at the same λ_max determined in Part A.

-

Part C: Calculation

-

Rationale: Use the calibration curve to find the concentration of the diluted sample, then account for the dilution factor to find the original concentration in the saturated organic solvent.

-

Procedure:

-

Using the equation from your calibration curve (y = mx + c), calculate the concentration (C_diluted) of the measured sample: C_diluted = (Absorbance - c) / m.

-

Calculate the concentration in the original saturated organic solvent (C_saturated) by accounting for the dilution: C_saturated = C_diluted * (Final Volume / Initial Aliquot Volume).

-

This C_saturated value is the solubility of this compound in the target organic solvent at the specified temperature. Express in desired units (e.g., mg/L).

-

Conclusion

C.I. This compound is a highly polar, anionic dye specifically designed for aqueous applications. Its molecular structure, rich in sodium sulfonate groups, renders it largely insoluble in nonpolar organic solvents. Limited solubility may be achieved in highly polar aprotic solvents such as DMSO and DMF, which can partially solvate the ionic components of the dye molecule. Due to a scarcity of published data, any application requiring the use of this compound in an organic medium necessitates empirical solubility determination. The detailed spectrophotometric protocol provided in this guide offers a robust and reliable method for researchers to generate this critical data, enabling further research and development.

References

-

Title: this compound Source: World dye variety URL: [Link]

-

Title: this compound Source: Megha International URL: [Link]

-

Title: this compound Source: ChemBK URL: [Link]

-

Title: GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES Source: NCBI Bookshelf URL: [Link]

-

Title: Estimation of Dyes in Solution by Transmission Measurements Source: SDC ColourClick URL: [Link]

-

Title: Determination of Dye Concentration Using a UV-Vis Spectrophotometer Source: University of California, Davis URL: [Link]

-

Title: A Colorful Solubility Exercise for Organic Chemistry Source: Journal of Chemical Education (via ResearchGate) URL: [Link]

-

Title: Cas 6522-74-3,this compound Source: LookChem URL: [Link]

Sources

- 1. This compound - Affordable Price for High-Quality Textile Dye [meghadyes.com]

- 2. chembk.com [chembk.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Cas 6522-74-3,this compound | lookchem [lookchem.com]

- 5. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 6522-74-3 [chemicalbook.com]

- 8. sdc.org.uk [sdc.org.uk]

- 9. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

Photophysical and photochemical properties of Reactive Orange 1.

An In-Depth Technical Guide to the Photophysical and Photochemical Properties of C.I. Reactive Orange 1

Authored by: A Senior Application Scientist

Foreword

This compound, a prominent member of the azo dye family, is integral to the textile industry for its vibrant color and covalent attachment to cellulosic fibers.[1][2] Understanding its interaction with light is paramount for predicting its performance, stability, and environmental fate. This technical guide provides a comprehensive exploration of the photophysical and photochemical properties of this compound. It is designed for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of the principles and experimental methodologies for characterizing such dyes. While specific quantitative photophysical data for this compound are not extensively published, this guide furnishes the theoretical framework and detailed protocols necessary to conduct such investigations.

Molecular Identity and Industrial Significance

This compound is a synthetic organic dye characterized by a single azo group (-N=N-) and a dichlorotriazine reactive group.[2][3] The azo group acts as the chromophore, responsible for the dye's characteristic orange color, while the dichlorotriazine moiety enables the formation of a covalent bond with hydroxyl groups on cellulose fibers, ensuring high wash fastness.[3][4]

| Property | Value | Source |

| C.I. Name | This compound | [2] |

| C.I. Number | 17907 | [2] |

| CAS Number | 6522-74-3 | [2] |

| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [2] |

| Molecular Weight | 615.34 g/mol | [2] |

| Class | Single Azo, Dichlorotriazine | [2][3] |

| Solubility | 100 g/L in water (50 °C) | [2] |

| Application | Dyeing of cotton, wool, silk, nylon, and viscose | [2] |

Manufacturing Process: The synthesis of this compound involves a two-step process:

-

Diazotization of 2-aminobenzenesulfonic acid.

-

Azo coupling with 7-amino-4-hydroxynaphthalene-2-sulfonic acid.

-

Condensation with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[2]

Photophysical Properties: The Interaction with Light

The photophysical properties of a dye dictate how it absorbs and dissipates light energy. These processes are fundamental to its color and fluorescence characteristics.

Electronic Absorption

Azo dyes exhibit characteristic absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum, arising from electronic transitions within the chromophore.[5]

-

π → π* Transition: A high-intensity absorption band, typically located in the UV or near-UV region, corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

-

n → π* Transition: A lower-intensity, often symmetry-forbidden band in the visible region, resulting from the excitation of a non-bonding electron from a nitrogen atom in the azo group to a π* antibonding orbital. The color of the dye is primarily attributed to this transition.[6]

For a dichlorotriazine azo dye like this compound, the absorption spectrum is expected to show a strong peak in the visible region. For instance, a similar reactive azo dye, Orange-3R, displays an absorption maximum (λmax) at 492 nm.[5] The exact λmax and molar extinction coefficient (ε) of this compound can be determined experimentally.

Fluorescence Emission

Fluorescence is the emission of light from a singlet excited state. Most azo dyes, including this compound, are weakly fluorescent or non-fluorescent. This is due to efficient non-radiative decay pathways, such as internal conversion and intersystem crossing, which compete with fluorescence. The rigid structure and potential for photoisomerization also contribute to the quenching of fluorescence. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is therefore expected to be very low.

Jablonski Diagram

The photophysical processes of absorption, relaxation, and emission can be visualized using a Jablonski diagram.

Caption: Jablonski diagram illustrating the electronic and vibrational energy levels and transitions for a typical azo dye.

Photochemical Properties: Light-Induced Chemical Changes

Upon absorption of light, this compound can undergo chemical reactions, primarily photoisomerization and photodegradation. These processes are critical for the dye's lightfastness and its environmental impact.

Photoisomerization

Azo dyes can exist as two geometric isomers: the more stable trans isomer and the less stable cis isomer. Absorption of light can induce isomerization from the trans to the cis form. This process is often reversible, with the cis isomer reverting to the trans form either thermally or photochemically. This photochromic behavior is a hallmark of azobenzene derivatives.[7]

Photodegradation

Prolonged exposure to light, particularly in the presence of oxygen and water, can lead to the irreversible degradation of this compound. The primary target of photodegradation is the azo bond, leading to the loss of color. The degradation can proceed through several pathways, including:

-

Photooxidation: The excited dye molecule can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. These highly reactive species can then attack the dye molecule, leading to its decomposition.[8]

-

Photoreduction: The azo bond can be reduced, leading to the formation of aromatic amines.

The dichlorotriazine group can also undergo hydrolysis, especially under alkaline conditions, which can affect the dye's stability and its covalent bond with the fiber.[9]

Caption: Simplified pathway for the photooxidative degradation of this compound.

Experimental Protocols

This section provides detailed methodologies for the characterization of the photophysical and photochemical properties of this compound.

Determination of Molar Extinction Coefficient

Objective: To determine the molar absorptivity (ε) of this compound at its absorption maximum (λmax).

Materials:

-

This compound

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

UV-Vis spectrophotometer

-

Solvent (e.g., deionized water)

Procedure:

-

Prepare a stock solution of this compound of known concentration (e.g., 100 µM) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 µM).

-

Record the UV-Vis absorption spectrum of each solution from 200 to 800 nm to determine the λmax.

-

Measure the absorbance of each solution at λmax.

-

Plot a graph of absorbance versus concentration.

-

The molar extinction coefficient (ε) is calculated from the slope of the linear fit according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a standard.

Materials:

-

This compound solution of known absorbance

-

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Fluorometer

-

UV-Vis spectrophotometer

-

Solvents

Procedure:

-

Prepare a series of solutions of both this compound and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Record the absorption spectra of all solutions.

-

Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the emission spectra for all solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ns² / nr²) where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and reference, respectively.

Investigation of Photodegradation Kinetics

Objective: To determine the rate of photodegradation of this compound under specific irradiation conditions.

Materials:

-

This compound solution

-

Photoreactor with a specific light source (e.g., Xenon lamp)

-

UV-Vis spectrophotometer

-

Magnetic stirrer

-

Cuvettes

Procedure:

-

Prepare a solution of this compound of known initial concentration (C₀).

-

Place the solution in the photoreactor and start the irradiation.

-

At regular time intervals (t), withdraw an aliquot of the solution.

-

Measure the absorbance of the aliquot at the λmax of the dye.

-

Calculate the concentration of the dye (Ct) at each time point using a calibration curve.

-

The degradation efficiency can be calculated as: Degradation (%) = [(C₀ - Ct) / C₀] * 100.

-

The apparent pseudo-first-order rate constant (k) can be determined by plotting ln(C₀/Ct) versus irradiation time. The slope of the linear fit will be equal to k.

Sources

- 1. This compound - Affordable Price for High-Quality Textile Dye [meghadyes.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. worldwidejournals.com [worldwidejournals.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Covalent Modification of Cellulose Fibers for Drug Development

Abstract

Cellulose, the most abundant natural polymer, presents a unique platform for innovation in drug development due to its biocompatibility, biodegradability, and the high density of reactive hydroxyl groups.[1][2] The strategic covalent modification of cellulose fibers is paramount to harnessing their full potential, enabling the creation of advanced drug delivery systems, functional bioconjugates, and specialized biomaterials. This guide provides an in-depth exploration of the core chemical strategies for forming stable, covalent linkages with cellulose. We will dissect the mechanisms of esterification, etherification, and coupling agent-mediated grafting, offering not just procedural steps but the causal chemical principles that govern them. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of cellulose to engineer next-generation therapeutic technologies.

The Cellulose Backbone: A Platform for Chemical Innovation

Cellulose is a linear polysaccharide composed of repeating D-anhydroglucopyranose units linked by β-(1→4)-glycosidic bonds.[3] Its structure is rich in hydroxyl (–OH) groups at the C2, C3, and C6 positions of each glucose unit. These groups are the primary sites for chemical reactions.[3][4] However, the extensive network of intra- and intermolecular hydrogen bonds imparts a highly crystalline structure, which can render cellulose insoluble and limit the accessibility of these hydroxyl groups.[5] Therefore, the foundational step in many modification protocols involves swelling or activation to disrupt this hydrogen bond network, making the hydroxyls more available for covalent modification.[6][7]

Key Strategies for Covalent Bond Formation

The covalent attachment of molecules to cellulose is primarily achieved by targeting its abundant hydroxyl groups. The main strategies can be broadly categorized as esterification, etherification, and the use of bifunctional coupling agents or crosslinkers.

Esterification: Creating Ester Linkages

Esterification is a widely used method to modify cellulose, forming ester bonds by reacting the hydroxyl groups with acylating agents like carboxylic acids, acid anhydrides, or acyl chlorides.[2][5] These modifications can dramatically alter the properties of cellulose, for instance, by introducing hydrophobic acyl chains or providing pendant carboxylic groups for further functionalization.[2]

Mechanism: The reaction typically proceeds via nucleophilic acyl substitution. The hydroxyl group on the cellulose acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. In the case of acid anhydrides, this process is often catalyzed by an acid (to activate the anhydride) or a base (to deprotonate the cellulose hydroxyl, increasing its nucleophilicity).

Diagram of Acid-Catalyzed Esterification (Acetylation)

Caption: Base-catalyzed etherification of cellulose with propylene oxide.

Exemplary Protocol: Synthesis of Carboxymethyl Cellulose (CMC)

-

Alkalization (Activation): Disperse 10g of cellulose pulp in 100mL of isopropanol. Add 20mL of 30% (w/v) aqueous sodium hydroxide solution dropwise while stirring vigorously. Allow the mixture to stir for 1 hour at room temperature. [6][7]The NaOH swells the cellulose and activates the hydroxyl groups. [6]2. Etherification: Add a solution of 12g of monochloroacetic acid in 20mL of isopropanol to the alkali cellulose slurry.

-

Reaction: Raise the temperature to 60-70°C and maintain for 3-4 hours. The alkoxide attacks the monochloroacetic acid in a nucleophilic substitution reaction. [8]4. Neutralization & Purification: Cool the mixture and neutralize the excess NaOH with glacial acetic acid until the pH is ~7.0. Filter the product and wash repeatedly with 70% aqueous methanol to remove salt byproducts and unreacted reagents.

-

Drying: Dry the purified sodium CMC product at 60°C.

Causality: The initial alkalization step is crucial; it not only activates the cellulose but also swells the fibers, improving reagent accessibility. [6]The choice of solvent and temperature is a balance between promoting the reaction rate and minimizing degradation of the cellulose backbone.

Grafting via Coupling Agents

For attaching complex molecules like peptides, enzymes, or specific drug moieties, bifunctional coupling agents are indispensable. These molecules act as molecular bridges, with one functional group reacting with cellulose and the other reacting with the molecule of interest. Common classes include silanes, isocyanates, and carbodiimides.

Organofunctional silanes, such as (3-aminopropyl)triethoxysilane (APTES), are versatile for surface modification. [9]They are particularly useful for improving compatibility between hydrophilic cellulose and hydrophobic polymer matrices. [10] Mechanism: The process occurs in two stages. First, the alkoxy groups on the silane hydrolyze in the presence of water to form reactive silanol (–Si–OH) groups. These silanols can then condense with the hydroxyl groups on the cellulose surface, forming stable covalent siloxane bonds (–Si–O–Cellulose). The organofunctional group (e.g., an amine or vinyl group) remains available for subsequent reactions. [11] Diagram of Silane Grafting Workflow

Caption: General workflow for surface modification of cellulose via silanization.

Isocyanates (–N=C=O) are highly reactive towards hydroxyl groups, forming stable urethane linkages. Diisocyanates, such as hexamethylene diisocyanate (HMDI), can be used to crosslink cellulose fibers or to graft polymers onto the cellulose surface. [12] Mechanism: The electrophilic carbon of the isocyanate group is readily attacked by the nucleophilic oxygen of the cellulose hydroxyl group. This reaction is highly efficient and typically does not require a catalyst. When a diisocyanate is used, one NCO group can react with cellulose, leaving the other NCO group free to react with another molecule (e.g., a hydroxyl-terminated drug or polymer).

Carbodiimides are zero-length crosslinkers primarily used to couple carboxyl groups to primary amines, forming an amide bond. [13]This is particularly relevant for cellulose that has been pre-modified to introduce carboxylic acids (e.g., carboxymethyl cellulose or TEMPO-oxidized cellulose). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble and widely used for bioconjugation in aqueous buffers. [13][14] Mechanism: EDC activates a carboxyl group (on the modified cellulose) to form a highly reactive O-acylisourea intermediate. [13]This intermediate is susceptible to nucleophilic attack by a primary amine (on the drug or biomolecule). The amine displaces the EDC moiety, forming a stable amide bond and releasing an EDC byproduct as a soluble urea derivative. [13]The reaction is most efficient at a slightly acidic pH of 4.5-5.0. [13]

Crosslinking: Inter-Fiber Covalent Bonding

Crosslinking involves creating covalent bonds between cellulose chains or fibers. This dramatically alters the bulk properties of the material, enhancing dimensional stability, water resistance, and mechanical strength. [15]Agents like epichlorohydrin, polycarboxylic acids (e.g., citric acid), and diisocyanates are commonly used. [4][5][16]For instance, citric acid, a green crosslinker, can form ester bonds with hydroxyl groups on adjacent cellulose chains upon heating, creating a robust, crosslinked network. [16][17]

Validation of Covalent Modification: A Self-Validating System

Confirming the successful formation of covalent bonds is essential for trustworthiness and reproducibility. A multi-technique approach is required.

| Technique | Purpose | Expected Observation for Successful Modification |

| FTIR Spectroscopy | To identify functional groups. [18] | Appearance of new characteristic peaks, e.g., a carbonyl (C=O) peak around 1740 cm⁻¹ after esterification, confirming the presence of the ester group. [19] |

| NMR Spectroscopy | To provide detailed structural information. | New signals in the ¹³C or ¹H NMR spectrum corresponding to the grafted molecule, confirming its chemical environment is consistent with covalent attachment. |

| X-ray Photoelectron Spectroscopy (XPS) | To determine surface elemental composition. | Detection of elements specific to the modifying agent (e.g., Silicon and Fluorine after grafting with a fluoro-silane) on the cellulose surface. [20] |

| Elemental Analysis | To quantify changes in elemental composition (C, H, N, S). | An increase in the percentage of carbon or nitrogen after grafting an organic molecule, which can be used to calculate the degree of substitution. [19] |

| Contact Angle Measurement | To assess changes in surface wettability/hydrophobicity. | A significant increase in the water contact angle indicates successful grafting of hydrophobic moieties onto the hydrophilic cellulose surface. [19][20] |

Conclusion

The chemical modification of cellulose fibers through covalent bond formation is a powerful and versatile field. By understanding the core mechanisms of esterification, etherification, and coupling agent chemistry, researchers can rationally design and synthesize novel cellulose-based materials. The ability to precisely tailor the surface chemistry and bulk properties of cellulose opens up vast possibilities in drug development, from creating controlled-release drug carriers and targeted bioconjugates to engineering advanced scaffolds for tissue engineering. The key to success lies not only in the execution of these protocols but in the rigorous validation of the covalent linkage, ensuring the creation of stable, functional, and reliable materials for next-generation therapeutics.

References

- Advances in Cellulose-Based Hydrogels for Drug Delivery: Preparation, Modification and Challenges. (2025). PubMed Central.

- What Is Cellulose Ether?

- A Review on the Modification of Cellulose and Its Applic

- Research Progress of the Preparation of Cellulose Ethers and Their Applic

- What Is Cellulose Ether? | Properties, Types & Production Process. (n.d.). Celotech.

- Surface Chemical Modification of Microcrystalline Cellulose: Surface Characterization by Contact Angle Measurements. (n.d.).

- Carbodiimide coupling versus click chemistry for nanoparticle surface functionalization: A comparative study for the encapsulation of sodium cholate by cellulose nanocrystals modified with β-cyclodextrin. (2020). PubMed.

- Esterification and etherification of cellulose: Synthesis and application of cellulose derivatives. (2020).

- Surface Modification of Cellulose by Covalent Grafting and Physical Adsorption for Biocomposite Applic

- Etherification of Cellulose. (2022).

- Surface modification of cellulose fibres. (2002). SciELO.

- Biofunctional Paper via Covalent Modification of Cellulose. (2014). PubMed Central.

- Advances in drug delivery applications of modified bacterial cellulose-based materials. (2023).

- A Review of the Surface Modification of Cellulose and Nanocellulose Using Aliphatic and Aromatic Mono- and Di-Isocyan

- Mini Review: Cross-linking of Nanocellulosics and Their Applic

- Aqueous synthesis of highly functional, hydrophobic, and chemically recyclable cellulose nanomaterials through oxime lig

- Current characterization methods for cellulose nanomaterials. (2018). Royal Society of Chemistry.

- Sustainable Cross-Linking of Man-Made Cellulosic Fibers with Poly(carboxylic acids) for Fibrillation Control. (2021).

- Sustainable Cross-Linking of Man-Made Cellulosic Fibers with Poly(carboxylic acids)

- Preparation and Characterization of Modified Cellulose Adsorbents with High Surface Area and High Adsorption Affinity for Hg(II). (2012).

- Foaming and cross-linking of cellulose fibers using phytic acid. (2022). TECNALIA.

- Production and Surface Modification of Cellulose Bioproducts. (2020). MDPI.

- Tailoring the Structure and Physico-Chemical Features of Cellulose-Based Hydrogels Using Multi-Epoxy Crosslinking Agents. (2023). MDPI.

- Influence of amino silane-modified nanocellulose on the physico-chemical and mechanical properties of alginate films. (2025). Royal Society of Chemistry.

- Surface modification of cellulose using silane coupling agent. (2015). SRUC.

- Rapid Synthesis of Cellulose Esters by Transesterification of Cellulose with Vinyl Esters under the Catalysis of NaOH or KOH in DMSO. (2020).

- Grafting of cellulose by fluorine-bearing silane coupling agents. (2009).

- Carbodiimide Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu8o6Uld40eAIoCfFVnz62MX26_amOaqAP_9ti7UMIXmGsVnq8woafuT1VOE98X8yUwLSVRHgT-tUXf2IxqBdkQNyiII6jF00QSDerqOHAD7fqlgKibJG0iZ6fzHuJSSHgLzBiFnrFwVIL6HkHXyEiMfumJezPTyMEcA9lSF6ukRjAZJxK-N1T kxJ3AQy2AdvFeU4uQsof9aYvhMlwPim_s7ga1M3NLicXg2Qlj1hnNMzRmyYoq6_AtiZBDBFfsRCuK_F52nsQC3r_H2Exzys1Ve2hBP_klk7P4IwqgSyOoylqXNy9Lo4W3s8MaobulnN1EEn53gwTgfXdPWjE0saG]( kxJ3AQy2AdvFeU4uQsof9aYvhMlwPim_s7ga1M3NLicXg2Qlj1hnNMzRmyYoq6_AtiZBDBFfsRCuK_F52nsQC3r_H2Exzys1Ve2hBP_klk7P4IwqgSyOoylqXNy9Lo4W3s8MaobulnN1EEn53gwTgfXdPWjE0saG)

- Surface modification of the cellulose nanocrystals through vinyl silane grafting. (2022). International Journal of Biological Macromolecules.

- Cellulose esters in drug delivery. (2007).

- Application of Cellulose and Cellulose Derivatives in Pharmaceutical Industries. (2012). Pharma Excipients.

- Green chemistry perspectives on click chemistry approaches for cellulose functionalization: a critical review. (2025). Royal Society of Chemistry.

- Synthesis of cellulose graft ionic liquid using silanization reaction. (2019). Taylor & Francis Online.

- Carbodiimide. (n.d.). Wikipedia.

- Structural Characterization of Cellulose Obtained from Extraction Wastes of Graviola (Annona muric

Sources

- 1. A Review on the Modification of Cellulose and Its Applications [mdpi.com]

- 2. Advances in drug delivery applications of modified bacterial cellulose-based materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Advances in Cellulose-Based Hydrogels for Drug Delivery: Preparation, Modification and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ldcelluloseether.com [ldcelluloseether.com]

- 7. What Is Cellulose Ether? | Properties, Types & Production Process [celotech.com]

- 8. researchgate.net [researchgate.net]

- 9. Influence of amino silane-modified nanocellulose on the physico-chemical and mechanical properties of alginate films - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00257E [pubs.rsc.org]

- 10. pure.sruc.ac.uk [pure.sruc.ac.uk]

- 11. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 12. A Review of the Surface Modification of Cellulose and Nanocellulose Using Aliphatic and Aromatic Mono- and Di-Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Aqueous synthesis of highly functional, hydrophobic, and chemically recyclable cellulose nanomaterials through oxime ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. osti.gov [osti.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. acris.aalto.fi [acris.aalto.fi]

- 18. Structural Characterization of Cellulose Obtained from Extraction Wastes of Graviola (Annona muricata) Leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eucalyptus.com.br [eucalyptus.com.br]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Characteristics of Reactive Orange 1

Introduction

Reactive Orange 1 (C.I. 17907) is a monoazo reactive dye widely utilized in the textile industry for coloration of cellulosic fibers such as cotton and viscose.[1] Its popularity stems from the covalent bond it forms with the fiber, leading to excellent wash fastness and vibrant orange hues.[1] The dye's chemical structure, characterized by an azo chromophore (-N=N-) and a dichlorotriazine reactive group, governs its interaction with light and, consequently, its color and spectral properties.[1]